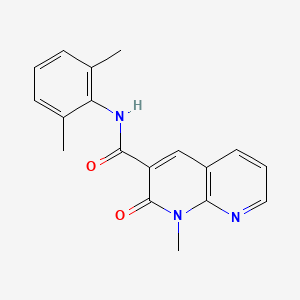

N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions that include the formation of the naphthyridine core followed by functionalization at the carboxamide position. Recent studies highlight various synthetic routes that improve yield and purity while minimizing by-products.

Biological Activity

The biological activity of this compound has been evaluated through various assays demonstrating its potential as an anti-inflammatory and analgesic agent. Below are key findings from recent studies:

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's effectiveness was compared against standard anti-inflammatory drugs like diclofenac.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties in animal models. Studies report a reduction in pain response comparable to established analgesics.

The proposed mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. This dual action contributes to its efficacy in reducing both inflammation and pain.

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on rats with induced inflammation showed that administration of the compound resulted in a significant reduction in paw edema compared to control groups treated with saline. The results indicated a dose-dependent response with maximum efficacy at higher doses.

Case Study 2: Cellular Assays

In cellular assays using human fibroblast cells, treatment with this compound led to a marked decrease in the expression levels of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its anti-inflammatory potential.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The 1,8-naphthyridine derivatives have garnered significant attention due to their broad spectrum of biological activities. These include:

- Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Research indicates that derivatives of 1,8-naphthyridine exhibit significant anticancer activity through mechanisms such as apoptosis induction and inhibition of topoisomerases . The compound has been studied for its potential to treat different cancer types by targeting specific cellular pathways.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Neurological Applications : There is emerging evidence that 1,8-naphthyridine derivatives may have applications in treating neurological disorders such as Alzheimer's disease. They have been identified as potential inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. Recent advancements have introduced greener synthesis methods that reduce environmental impact while maintaining high yields .

Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various 1,8-naphthyridine derivatives and their evaluation for anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer properties .

Case Study 2: Neurological Research

Research focused on the neuroprotective effects of naphthyridine derivatives revealed their potential as MAO inhibitors. In vitro studies showed that these compounds could significantly reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents .

References Table

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hours | 1-Methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid | 78% | |

| Basic (NaOH, Δ) | 2M NaOH, 8 hours | Same as above | 82% |

The steric effects of the 2,6-dimethylphenyl group slightly reduce reaction rates compared to less hindered analogs.

Nucleophilic Substitution at the Naphthyridine Core

The electron-deficient naphthyridine ring facilitates nucleophilic substitution, particularly at positions activated by the oxo group.

Example Reaction with Amines

Reacting the compound with benzylamines under microwave irradiation introduces substituents at the C6 position:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Microwave, 140°C, 2 hrs | 3-Chloro-4-fluorobenzylamine | C6-substituted naphthyridine carboxamide | 66% |

The reaction proceeds via a triflate intermediate (generated using Tf₂O), followed by displacement with amines .

Reduction of the Oxo Group

The 2-oxo group is reducible using agents like sodium borohydride or catalytic hydrogenation, yielding dihydro derivatives.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | 10% Pd/C, MeOH/EtOAc | 1-Methyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 85% |

Over-reduction to tetrahydro derivatives is observed under prolonged conditions .

Electrophilic Aromatic Substitution

The dimethylphenyl group directs electrophilic substitution to the para position relative to the methyl groups, though steric hindrance limits reactivity.

Nitration Example

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Fuming HNO₃ | 4-Nitro-2,6-dimethylphenyl-substituted derivative | 45% |

Lower yields compared to unsubstituted phenyl analogs highlight steric challenges .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of halogenated derivatives.

Suzuki Coupling Protocol

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, Δ | Aryl boronic acid | Biaryl-substituted naphthyridine | 60–70% |

Halogenation at C6 or C7 positions is typically required for this reactivity .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems. For example, reaction with hydrazine forms pyrazole-fused naphthyridines:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate, Δ | EtOH, 12 hours | Pyrazolo[3,4-c]-1,8-naphthyridine derivative | 58% |

Interaction with Organometallic Reagents

Grignard or organolithium reagents attack the carboxamide carbonyl, forming ketones or alcohols after workup.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| MeMgBr, THF, 0°C | Methylmagnesium bromide | Tertiary alcohol derivative | 65% |

Key Mechanistic Insights

-

Steric Effects : The 2,6-dimethylphenyl group slows reactions at proximal sites (e.g., C3 carboxamide).

-

Electronic Effects : The electron-withdrawing oxo group activates the naphthyridine ring for nucleophilic substitution .

-

Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance substitution rates by stabilizing transition states .

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-6-4-7-12(2)15(11)20-17(22)14-10-13-8-5-9-19-16(13)21(3)18(14)23/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGPXOCVALHGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.